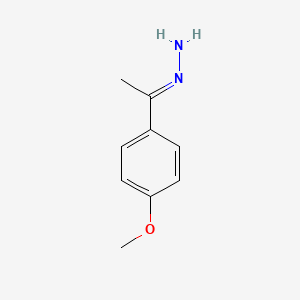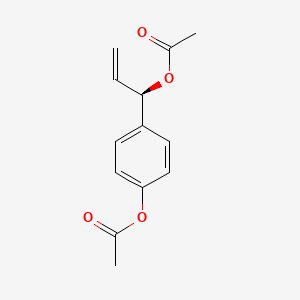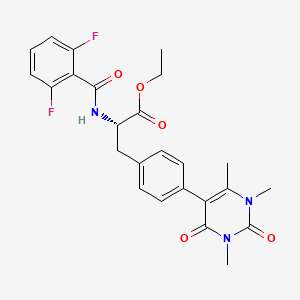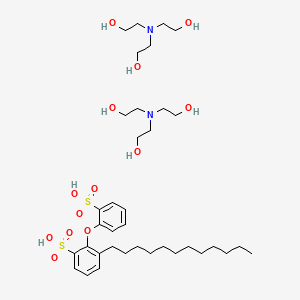
4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride: is a chemical compound with the molecular formula C17-H23-N-O2.Cl-H and a molecular weight of 309.87 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride typically involves the reaction of 6,7-dimethyl-4-chromanone with piperidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperature, pressure, and pH to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives .
Aplicaciones Científicas De Investigación
4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride include:
6,7-Dimethyl-4-chromanone: A precursor in the synthesis of the target compound.
4-Chromanone derivatives: Various derivatives with different substituents on the chromanone ring.
Uniqueness
Its combination of the chromanone core with the piperidinomethyl group makes it distinct from other similar compounds .
Propiedades
Número CAS |
96401-90-0 |
|---|---|
Fórmula molecular |
C17H24ClNO2 |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
6,7-dimethyl-3-(piperidin-1-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-12-8-15-16(9-13(12)2)20-11-14(17(15)19)10-18-6-4-3-5-7-18;/h8-9,14H,3-7,10-11H2,1-2H3;1H |
Clave InChI |
MAEWQCAFKVQRAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OCC(C2=O)CN3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
